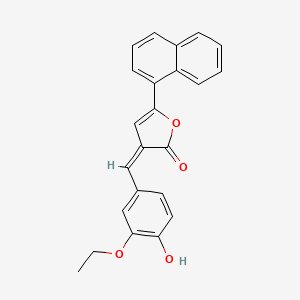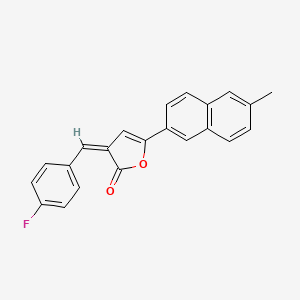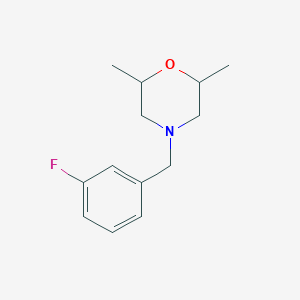![molecular formula C13H12F2N2O3 B5162233 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide, also known as Difluoromethoxy is a chemical compound that has been widely studied in scientific research. It is a small molecule that belongs to the class of benzamides. Difluoromethoxy has shown promising results in various scientific research applications due to its unique chemical properties.
Mechanism of Action
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy exerts its biological activity by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and glycogen synthase kinase 3 (GSK-3). HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. GSK-3 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 activity can lead to the activation of anti-inflammatory pathways, resulting in the reduction of inflammation.
Biochemical and Physiological Effects
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has also been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response. Inhibition of NF-κB activity can lead to the suppression of inflammatory cytokines, resulting in the reduction of inflammation.
Advantages and Limitations for Lab Experiments
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it exhibits potent biological activity at low concentrations. 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy also has good solubility in various solvents, making it easy to handle in lab experiments. However, 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has limitations in terms of its stability and shelf-life. It is also toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy in clinical settings. Another potential direction is to investigate the structure-activity relationship of 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy to identify more potent analogs. Overall, 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Synthesis Methods
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy can be synthesized using different methods, including the reaction of 4-chloro-2-fluoroaniline with 5-methyl-3-isoxazolecarboxaldehyde in the presence of a base. The reaction results in the formation of 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy in good yields. Another method involves the reaction of 4-amino-2-fluoroanisole with 5-methylisoxazole-3-carboxaldehyde in the presence of a base.
Scientific Research Applications
4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. 4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamideoxy has also shown potential as an anti-inflammatory agent, and it has been found to reduce inflammation in various animal models.
properties
IUPAC Name |
4-(difluoromethoxy)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3/c1-8-6-10(17-20-8)7-16-12(18)9-2-4-11(5-3-9)19-13(14)15/h2-6,13H,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWBJYVNQKTSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

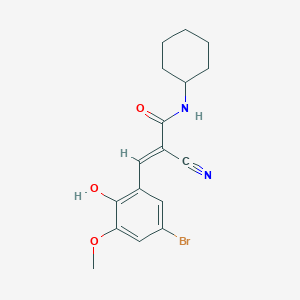
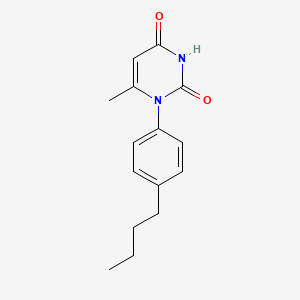
![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
